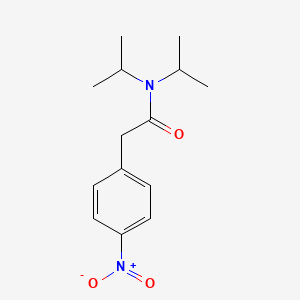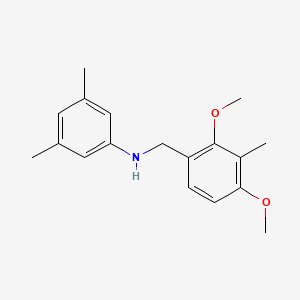![molecular formula C16H16N2O5S B5775494 2-(2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethoxy)benzamide](/img/structure/B5775494.png)
2-(2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethoxy)benzamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACIs). HDACIs have been extensively studied for their potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammatory conditions. MS-275 has been shown to have promising anticancer activity and is currently being evaluated in clinical trials.
Mécanisme D'action
2-(2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethoxy)benzamide exerts its anticancer effects by inhibiting HDAC activity. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. By inhibiting HDAC activity, 2-(2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethoxy)benzamide promotes the acetylation of histone proteins, leading to changes in gene expression. This can result in the activation of tumor suppressor genes and the repression of oncogenes, leading to cell cycle arrest, apoptosis, and differentiation.
Biochemical and Physiological Effects
2-(2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethoxy)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, 2-(2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethoxy)benzamide has been shown to have anti-inflammatory effects, and may have potential therapeutic applications in inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. 2-(2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethoxy)benzamide has also been shown to have neuroprotective effects, and may have potential therapeutic applications in neurological disorders such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethoxy)benzamide has several advantages for use in lab experiments. It is a potent and selective HDAC inhibitor, making it a useful tool for studying the role of HDACs in various biological processes. It is also relatively stable and can be easily synthesized in large quantities. However, 2-(2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethoxy)benzamide does have some limitations. It has been shown to have off-target effects on other enzymes, which can complicate data interpretation. Additionally, 2-(2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethoxy)benzamide has poor solubility in water, which can limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-(2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethoxy)benzamide. One area of interest is the development of combination therapies that include 2-(2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethoxy)benzamide and other anticancer agents. 2-(2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethoxy)benzamide has been shown to enhance the activity of other anticancer agents, suggesting that it may be useful in combination therapies. Another area of interest is the development of more potent and selective HDAC inhibitors. 2-(2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethoxy)benzamide has been shown to have off-target effects on other enzymes, and there is a need for more selective inhibitors that can specifically target HDACs. Finally, there is a need for further research on the potential therapeutic applications of 2-(2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethoxy)benzamide in neurological disorders and inflammatory conditions.
Méthodes De Synthèse
2-(2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethoxy)benzamide can be synthesized using a multi-step process that involves the reaction of 2-aminobenzoic acid with thionyl chloride to form 2-chlorobenzoic acid. The resulting compound is then reacted with 2-(2-hydroxyethoxy)ethylamine to form 2-(2-(2-(2-chlorobenzamido)ethoxy)ethoxy)ethylamine. Finally, the compound is reacted with p-toluenesulfonyl chloride to form 2-(2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethoxy)benzamide.
Applications De Recherche Scientifique
2-(2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethoxy)benzamide has been extensively studied for its potential anticancer activity. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. 2-(2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethoxy)benzamide works by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. By inhibiting HDAC activity, 2-(2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethoxy)benzamide promotes the acetylation of histone proteins, leading to changes in gene expression that can result in cell cycle arrest, apoptosis, and differentiation.
Propriétés
IUPAC Name |
2-[2-[(4-methylphenyl)sulfonylamino]-2-oxoethoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-11-6-8-12(9-7-11)24(21,22)18-15(19)10-23-14-5-3-2-4-13(14)16(17)20/h2-9H,10H2,1H3,(H2,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSTYZOHOCSEIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)COC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-{[(4-Methylphenyl)sulfonyl]amino}-2-oxoethoxy)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(acetylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5775413.png)

![4-ethyl-5-[(4-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one](/img/structure/B5775422.png)
![methyl N-[4-(1-piperidinylsulfonyl)benzoyl]glycinate](/img/structure/B5775426.png)

![N-[3-(4-morpholinyl)propyl]-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B5775433.png)
![ethyl 3-{[4-chloro-1-(2,3-dimethylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate](/img/structure/B5775438.png)
![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5775442.png)


![2-(4-chlorophenyl)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5775467.png)

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-phenylacetamide](/img/structure/B5775487.png)
